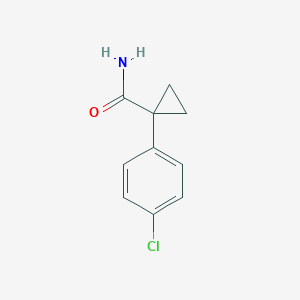

1-(4-chlorophenyl)cyclopropane-1-carboxamide

Description

1-(4-Chlorophenyl)cyclopropane-1-carboxamide is a cyclopropane derivative featuring a 4-chlorophenyl group and a carboxamide substituent. Its structure combines the steric constraint of the cyclopropane ring with the electronic effects of the chlorophenyl moiety, making it a versatile scaffold in medicinal chemistry. The compound has been explored for antimicrobial activity, with derivatives such as F53 (59% yield, thiazol-2-yl amide) and F51 (67.7% yield, o-tolyl amide) demonstrating efficacy against bacterial strains . Additionally, it serves as a key intermediate in the synthesis of complex pharmaceuticals, including prexasertib derivatives .

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXQDCQEXJOOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor, such as 4-chlorophenylacetic acid, followed by the introduction of the carboxamide group. One common synthetic route includes the following steps:

Cyclopropanation: The reaction of 4-chlorophenylacetic acid with a cyclopropanating agent, such as diazomethane, under acidic conditions to form 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid.

Amidation: The conversion of 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid to the corresponding carboxamide using reagents like thionyl chloride (SOCl2) followed by reaction with ammonia (NH3) or an amine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a building block in drug design due to its structural features that enhance biological activity. Its cyclopropane ring can improve metabolic stability and reduce off-target effects in drug candidates. Research indicates that derivatives of this compound may exhibit antimicrobial, antifungal, and anticancer properties.

Case Study: Antimicrobial Activity

A study evaluated a series of amide derivatives, including 1-(4-chlorophenyl)cyclopropane-1-carboxamide, for their activity against various pathogens. Results demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Biological Interactions

The interaction of this compound with biological macromolecules offers insights into its mechanism of action. The compound may interact with specific enzymes or receptors, influencing their activity.

Case Study: Protein Interaction

Research highlighted the compound's ability to bind to proteins involved in cellular processes, suggesting its role as a modulator in cellular signaling pathways . This property makes it a candidate for further investigation in therapeutic contexts.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)cyclopropane-1-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The cyclopropane ring and carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Amide vs. Carboxylic Acid Derivatives: Replacing the carboxamide with a carboxylic acid (e.g., 1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid) reduces molecular weight and alters solubility. The predicted pKa (~3.81) suggests higher acidity compared to carboxamides, which may influence bioavailability .

- Synthetic Yields: Amidation reactions (e.g., F51 and F53) achieve moderate-to-high yields (59–67.7%), while phenoxy-substituted derivatives (e.g., ) show superior diastereoselectivity (dr 23:1) .

Physicochemical Properties

Computational and Structural Insights

- X-ray Crystallography: Structural confirmation of 1-cyano derivatives (e.g., ) validates the cyclopropane ring’s planarity and bond angles, critical for understanding reactivity .

Biological Activity

1-(4-Chlorophenyl)cyclopropane-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and features a cyclopropane ring substituted with a 4-chlorophenyl group and a carboxamide functional group. The structural characteristics of this compound suggest significant interactions with biological macromolecules, which may underlie its pharmacological effects.

Synthesis Methods:

The synthesis typically involves the following steps:

- Cyclopropanation: The reaction of 4-chlorophenylacetic acid with diazomethane under acidic conditions to form 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid.

- Amidation: Conversion of the carboxylic acid to the corresponding carboxamide using thionyl chloride followed by reaction with ammonia or an amine.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in pain modulation and inflammation. Preliminary studies have suggested that this compound may exhibit anti-inflammatory and analgesic properties, although the specific mechanisms remain to be fully elucidated .

Structure-Activity Relationships

The presence of the chlorinated phenyl group enhances the compound's reactivity. Structural analogs have been studied to elucidate the relationship between structure and biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | Lacks the methyl group on the cyclopropane | Potentially different biological activity |

| 1-(3-Chlorophenyl)methylcyclopropane-1-carboxylic acid | Different chlorination position on the phenyl ring | Variations in reactivity and biological effects |

| 1-(2-Chlorophenyl)methylcyclopropane-1-carboxylic acid | Another positional isomer | May exhibit unique pharmacological properties |

These analogs highlight how variations in substitution patterns can influence biological interactions and efficacy.

Case Studies and Research Findings

Recent studies have focused on evaluating the cytotoxicity and anti-proliferative effects of this compound derivatives on various cancer cell lines. For instance, one study demonstrated that certain derivatives showed effective inhibition on the proliferation of U937 human myeloid leukemia cells without exhibiting significant cytotoxicity . This finding suggests potential therapeutic applications in oncology.

Another study explored the interaction of this compound with proteins involved in cellular signaling pathways. The results indicated that this compound could modulate specific protein-protein interactions, which may be crucial for developing targeted therapies against diseases such as cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-chlorophenyl)cyclopropane-1-carboxamide?

- Methodological Answer : The compound is typically synthesized via amidation of 1-(4-chlorophenyl)cyclopropanecarbonyl chloride with ammonia or amines. The carbonyl chloride intermediate can be prepared from the corresponding carboxylic acid (e.g., 1-(4-chlorophenyl)cyclopropanecarboxylic acid) using chlorinating agents like thionyl chloride or phosphorus pentachloride . Evidence from related cyclopropane derivatives (e.g., cyano-carboxamides) highlights the importance of controlling reaction conditions (temperature, solvent polarity) to minimize ring strain-induced side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR confirms the cyclopropane ring (characteristic coupling constants, e.g., J = 5–8 Hz for adjacent protons) and the 4-chlorophenyl substituent (aromatic protons as a doublet at δ ~7.3 ppm). 13C NMR identifies the carboxamide carbonyl carbon at ~170 ppm .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O of carboxamide) and ~3300 cm⁻¹ (N-H) confirm the functional group .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight (C₁₀H₉ClN₂O, theoretical MW = 208.65 g/mol) .

Q. How can purity and yield be optimized during synthesis?

- Methodological Answer :

- Recrystallization : Use solvents like ethanol/water mixtures to remove unreacted starting materials. Evidence from cyclopropane carboxylic acid derivatives shows that solvent polarity significantly affects crystal lattice stability .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates byproducts (e.g., unsubstituted cyclopropanes) .

Advanced Research Questions

Q. How do sodium alcoholates modify the cyclopropane ring in derivatives?

- Methodological Answer : Sodium alcoholates (e.g., NaOEt) facilitate nucleophilic substitution at halogenated positions on the cyclopropane ring. For example, in 2,2-dichlorocyclopropane derivatives, chlorine atoms are replaced by alkoxy groups, altering electronic properties and steric hindrance . This method requires anhydrous conditions and controlled stoichiometry to prevent ring-opening reactions .

Q. How does X-ray crystallography confirm structural and conformational features?

- Methodological Answer : Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles : Cyclopropane C-C bonds (~1.50–1.54 Å) and carboxamide C=O bond (~1.22 Å) .

- Torsion Angles : Determines substituent orientation (e.g., dihedral angles between the chlorophenyl group and carboxamide plane), critical for understanding steric interactions .

- Hydrogen Bonding : Carboxamide N-H···O=C interactions stabilize crystal packing, as seen in related N-(4-chlorophenyl)carboxamides .

Q. How to resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms. For example, impurities from incomplete amidation can lower observed melting points .

- Spectral Validation : Compare 13C NMR chemical shifts with computed data (e.g., DFT calculations) to confirm assignments. Discrepancies in aromatic proton signals may arise from solvent effects (e.g., DMSO vs. CDCl₃) .

Data Contradiction Analysis

Q. Why do cyclopropane carboxamide derivatives exhibit varying biological activity in literature?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring modulate electron density, affecting binding to biological targets. For example, 4-chlorophenyl derivatives may exhibit enhanced activity compared to brominated analogs due to differences in hydrophobicity .

- Conformational Flexibility : X-ray data shows that cyclopropane rings enforce rigid geometries, which may limit binding to flexible active sites .

Structural and Functional Insights

Q. What computational methods predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO). The carboxamide group’s electron-rich nature increases susceptibility to electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to predict solubility, critical for in vitro assays .

Experimental Design Considerations

Q. How to design a stability study under acidic/basic conditions?

- Methodological Answer :

- Hydrolytic Stability : Reflux in HCl (1M) and NaOH (1M) at 60°C for 24 hours. Monitor degradation via HPLC. Cyclopropane rings are prone to acid-catalyzed ring-opening, while carboxamides hydrolyze to carboxylic acids under basic conditions .

- Light/Heat Stability : Expose solid samples to 40°C/75% RH for 4 weeks. FTIR and XRD detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.